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molecular formula C17H25N3O2 B8372683 Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No. B8372683
M. Wt: 303.4 g/mol
InChI Key: UWOPXPBPPSMOTE-UHFFFAOYSA-N
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Patent
US07579341B2

Procedure details

25 mL TFA were added at RT to 16.0 g (39.7 mmol) tert-butyl 4-(1-benzyloxycarbonyl-piperidin-4-yl)-piperazine-1-carboxylate in 200 mL DCM and the reaction mixture was stirred overnight at RT. It was evaporated down i. vac., the residue was taken up in 200 mL water and 200 mL EtOAc, the aqueous phase was separated off, combined with 50 mL 15% K2CO3 solution, extracted twice with 200 mL EtOAc and the combined organic phases were dried over Na2SO4. After elimination of the desiccant and solvent the residue was reacted with any further purification.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
39.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[CH2:8]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH:21]([N:24]2[CH2:29][CH2:28][N:27](C(OC(C)(C)C)=O)[CH2:26][CH2:25]2)[CH2:20][CH2:19]1)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl>[N:24]1([CH:21]2[CH2:22][CH2:23][N:18]([C:16]([O:15][CH2:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[O:17])[CH2:19][CH2:20]2)[CH2:25][CH2:26][NH:27][CH2:28][CH2:29]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
39.7 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated down i
CUSTOM
Type
CUSTOM
Details
200 mL EtOAc, the aqueous phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After elimination of the desiccant and solvent the residue was reacted with any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCNCC1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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